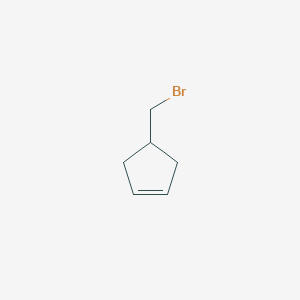

4-(Bromomethyl)cyclopentene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(bromomethyl)cyclopentene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Br/c7-5-6-3-1-2-4-6/h1-2,6H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJCUBVFAXPMQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80864-33-1 | |

| Record name | 4-(bromomethyl)cyclopent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromomethyl Cyclopentene

Precursor-Based Chemical Synthesis Routes

A primary strategy for synthesizing 4-(bromomethyl)cyclopentene involves the direct bromination of a suitable precursor, such as 4-methylcyclopentene. This approach focuses on the high reactivity of the allylic position—the carbon atom adjacent to the double bond—which is susceptible to radical-mediated halogenation.

N-Bromosuccinimide (NBS) is a highly effective and widely used reagent for the selective bromination of allylic positions. wikipedia.orgorganic-chemistry.org This process, known as the Wohl-Ziegler reaction, involves treating the alkene precursor with NBS in a non-polar solvent, typically anhydrous carbon tetrachloride (CCl₄), in the presence of a radical initiator. wikipedia.orgmissouri.edu The initiator can be a chemical agent like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or energy in the form of UV irradiation. wikipedia.org

The reaction proceeds via a free-radical chain mechanism. The initiator promotes the formation of a bromine radical (Br•) from NBS. wikipedia.org This radical then abstracts a hydrogen atom from the allylic position of 4-methylcyclopentene. This abstraction is favored because it generates a resonance-stabilized allylic radical, which is more stable than other possible carbon radicals. wikipedia.orgstackexchange.com This stabilized radical intermediate then reacts with a bromine source to yield the final product, this compound. The use of NBS is advantageous as it maintains a low concentration of bromine in the reaction mixture, which suppresses competing electrophilic addition reactions across the double bond. masterorganicchemistry.com

| Precursor | Reagent | Initiator | Solvent | Key Reaction Details |

| 4-Methylcyclopentene | N-Bromosuccinimide (NBS) | AIBN, Benzoyl Peroxide, or UV light | Carbon Tetrachloride (CCl₄) | Wohl-Ziegler reaction; proceeds via a stable allylic radical intermediate. wikipedia.org |

Direct bromination using molecular bromine (Br₂) in the presence of heat or ultraviolet (UV) light is another established method for synthesizing allylic bromides. study.com This free-radical halogenation occurs through a well-defined three-step mechanism: initiation, propagation, and termination. study.combrainly.com

Initiation: The process begins with the homolytic cleavage of the bromine-bromine bond by UV light or heat, generating two bromine radicals (Br•). study.combrainly.com

Propagation: A bromine radical abstracts an allylic hydrogen from 4-methylcyclopentene, forming the most stable radical intermediate—in this case, a tertiary allylic radical—and hydrogen bromide (HBr). study.compearson.com This radical then reacts with a molecule of Br₂ to form this compound and a new bromine radical, which continues the chain reaction. study.com Bromination is known to be highly selective, preferentially forming the most stable radical intermediate. pearson.com

Termination: The chain reaction concludes when radicals combine with each other in various ways. study.com

| Precursor | Reagent | Condition | Solvent | Key Reaction Details |

| 4-Methylcyclopentene | Bromine (Br₂) | UV light (hv) or Heat | Carbon Tetrachloride (CCl₄) | Free-radical chain reaction involving initiation, propagation, and termination steps. study.combrainly.com |

An alternative synthetic approach starts with a precursor that already contains the required carbon skeleton and a functional group that can be converted to a bromide. (Cyclopent-3-en-1-yl)methanol is an ideal precursor for this strategy, where the primary alcohol group is transformed into a bromomethyl group.

Standard organic transformations can effectively convert the primary alcohol in (cyclopent-3-en-1-yl)methanol to the desired alkyl bromide. Reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are commonly used for this purpose. These reagents work by converting the hydroxyl group into an excellent leaving group, which is subsequently displaced by a bromide ion in a nucleophilic substitution (Sₙ2) reaction.

Another effective method involves the use of triphenylphosphine (B44618) (PPh₃) and bromine. In this process, triphenylphosphine reacts with bromine to form an intermediate that then activates the alcohol. This allows for the displacement of the activated hydroxyl group by a bromide ion to yield this compound. This approach has been demonstrated in the synthesis of other bromomethylated cycloalkanes, such as (bromomethyl)cyclopropane. chemicalbook.com

| Precursor | Reagent(s) | Reaction Type | Product |

| (Cyclopent-3-en-1-yl)methanol | Phosphorus Tribromide (PBr₃) | Nucleophilic Substitution | This compound |

| (Cyclopent-3-en-1-yl)methanol | Thionyl Bromide (SOBr₂) | Nucleophilic Substitution | This compound |

| (Cyclopent-3-en-1-yl)methanol | Triphenylphosphine (PPh₃) / Bromine (Br₂) | Nucleophilic Substitution | This compound |

The Mitsunobu reaction provides a powerful and versatile method for converting primary and secondary alcohols into a wide range of functional groups, including bromides. wikipedia.orgorganic-chemistry.org This reaction typically involves an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

To synthesize this compound from (cyclopent-3-en-1-yl)methanol, a bromine source must be included as the nucleophile. The reaction mechanism begins with triphenylphosphine attacking the azodicarboxylate to form a betaine (B1666868) intermediate. wikipedia.org This intermediate activates the alcohol, converting the hydroxyl group into a good leaving group (an oxyphosphonium salt). organic-chemistry.orgyoutube.com A bromide ion, supplied by a source like lithium bromide or zinc bromide, then acts as the nucleophile, displacing the activated group in an Sₙ2 reaction to form the final product. nih.gov The Mitsunobu reaction is known for its mild conditions and stereoselectivity, proceeding with an inversion of configuration at the reaction center. organic-chemistry.orgmissouri.edu

| Precursor | Core Reagents | Bromine Source (Example) | Key Intermediate |

| (Cyclopent-3-en-1-yl)methanol | Triphenylphosphine (PPh₃), DEAD or DIAD | Lithium Bromide (LiBr) | Alkoxyphosphonium salt |

Ring-Forming Reactions for Substituted Cyclopentenes

Stereoselective and Enantioselective Synthesis of this compound

The presence of a stereocenter at the 4-position of this compound necessitates the development of stereoselective synthetic methods to control the three-dimensional arrangement of the substituents.

Chiral Catalyst-Mediated Approaches

The use of chiral catalysts is a powerful strategy for achieving high levels of enantioselectivity in the synthesis of chiral molecules. acs.org In the context of this compound synthesis, a chiral catalyst could be employed in the ring-forming step to control the stereochemistry of the newly formed stereocenter.

Chiral phosphine (B1218219) ligands have been successfully used in a variety of asymmetric transformations, including the [4+1] annulations mentioned previously. rsc.org The development of P-chirogenic phosphine ligands, which have a stereogenic phosphorus atom, has been a significant advancement in this field. rsc.org These ligands can create a chiral environment around the metal center in transition metal-catalyzed reactions or act as chiral nucleophilic catalysts themselves, thereby inducing enantioselectivity. A chiral phosphine catalyst could potentially be used in a [4+1] annulation to produce an enantiomerically enriched cyclopentene (B43876) precursor to this compound.

Similarly, chiral rhodium catalysts have been extensively studied for their ability to catalyze a wide range of enantioselective reactions, including cycloadditions and C-H functionalizations. nih.govpku.edu.cn A chiral rhodium catalyst could be employed in a cycloaddition reaction to construct the cyclopentene ring of this compound with high enantiopurity. For example, rhodium catalysts with chiral diene ligands have shown excellent performance in the asymmetric arylation of cyclobutenes, demonstrating their potential for controlling stereochemistry in reactions involving cyclic alkenes.

Substrate-Controlled Diastereoselective Synthesis

Substrate-controlled diastereoselective synthesis relies on the presence of a chiral element within the starting material to direct the stereochemical outcome of a reaction. This approach is particularly useful for the synthesis of molecules with multiple stereocenters.

In the synthesis of this compound, a chiral precursor could be used to control the stereochemistry of the bromomethyl group. For example, a chiral allyl alcohol could be used as a starting material in a domino reaction sequence. A rhodium-catalyzed reaction of vinyldiazoacetates with chiral allyl alcohols has been shown to produce highly substituted cyclopentanes with excellent diastereoselectivity and enantioselectivity. researchgate.net This strategy allows for the transfer of chirality from the starting material to the final product. A similar approach could be envisioned where a chiral precursor containing a hydroxyl group is first used to construct the cyclopentene ring with the desired stereochemistry, followed by the conversion of the hydroxyl group to a bromomethyl group.

Another strategy involves the use of a chiral auxiliary, a chemical moiety that is temporarily incorporated into the substrate to direct the stereochemistry of a reaction and is subsequently removed. For instance, chiral auxiliaries have been used to achieve diastereoselective cycloaddition reactions in the synthesis of complex molecules. acs.org

Table 3: Comparison of Stereoselective Strategies

| Strategy | Description | Key Feature | Potential Application for this compound |

|---|---|---|---|

| Chiral Catalyst-Mediated | A chiral catalyst creates a chiral environment, leading to the preferential formation of one enantiomer. | External control of stereochemistry. | Enantioselective ring-forming cycloaddition. |

Chemical Reactivity and Transformation Pathways of 4 Bromomethyl Cyclopentene

Nucleophilic Substitution Reactions at the Bromomethyl Center

The bromine atom, being a good leaving group, makes the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. As a primary allylic halide, 4-(bromomethyl)cyclopentene can undergo substitution via both S(_N)1 and S(_N)2 pathways, depending on the reaction conditions.

The electrophilic carbon of the bromomethyl group readily reacts with various nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for introducing the cyclopentenylmethyl moiety into different molecular frameworks.

Oxygen-Based Nucleophiles: Reactions with oxygen nucleophiles such as hydroxide (B78521), alkoxides, or carboxylates lead to the formation of alcohols, ethers, and esters, respectively. For instance, treatment with sodium ethoxide would yield 4-(ethoxymethyl)cyclopentene.

Nitrogen-Based Nucleophiles: Ammonia, primary, and secondary amines can displace the bromide to form the corresponding primary, secondary, and tertiary amines.

Sulfur-Based Nucleophiles: Sulfur nucleophiles are particularly effective in S(_N)2 reactions. libretexts.org Thiolate anions (RS⁻) readily react to form thioethers (sulfides), which are valuable intermediates in organic synthesis. libretexts.orgmsu.edu The high nucleophilicity of sulfur compared to oxygen makes these reactions efficient. msu.edulibretexts.org

Carbon-Based Nucleophiles: Reagents like the cyanide ion (CN⁻) or enolates serve as carbon-based nucleophiles, enabling the formation of new carbon-carbon bonds. Reaction with sodium cyanide, for example, would produce 4-(cyanomethyl)cyclopentene, extending the carbon chain.

Below is a table summarizing representative intermolecular substitution reactions.

| Nucleophile Category | Example Nucleophile | Reagent Example | Product Structure | Product Name |

| Oxygen-Based | Ethoxide | Sodium Ethoxide (NaOEt) | C₅H₇CH₂OCH₂CH₃ | 4-(Ethoxymethyl)cyclopentene |

| Nitrogen-Based | Ammonia | Ammonia (NH₃) | C₅H₇CH₂NH₂ | (Cyclopent-3-en-1-yl)methanamine |

| Sulfur-Based | Thiolate | Sodium Ethanethiolate (NaSEt) | C₅H₇CH₂SCH₂CH₃ | 4-((Ethylthio)methyl)cyclopentene |

| Carbon-Based | Cyanide | Sodium Cyanide (NaCN) | C₅H₇CH₂CN | 2-(Cyclopent-3-en-1-yl)acetonitrile |

If a nucleophilic functional group is present elsewhere in a molecule containing the this compound unit, an intramolecular substitution reaction can occur, leading to the formation of a new ring. The efficiency of such cyclization reactions is dependent on the length and nature of the chain connecting the nucleophile and the electrophilic center, with the formation of 5- and 6-membered rings being particularly favorable (Baldwin's rules). For example, a derivative of this compound with a suitably positioned hydroxyl or amine group could undergo intramolecular cyclization to form a bicyclic ether or amine, respectively.

The mechanistic pathway for nucleophilic substitution of this compound is a subject of interest due to its structure as a primary allylic halide.

S(_N)2 Pathway: As a primary halide, the carbon atom bearing the bromine is sterically accessible, favoring the S(_N)2 mechanism. chemistrystudent.com This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. ck12.org This mechanism is favored by strong, unhindered nucleophiles (e.g., I⁻, RS⁻, CN⁻) and polar aprotic solvents (e.g., acetone, DMSO). The reaction rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

S(_N)1 Pathway: Despite being a primary halide, the allylic position of the C-Br bond allows for a potential S(_N)1 mechanism. If the bromide ion departs before the nucleophile attacks, it forms a primary allylic carbocation. This carbocation is resonance-stabilized, as the positive charge can be delocalized over two carbon atoms. This stabilization lowers the activation energy for carbocation formation, making the S(_N)1 pathway possible. This mechanism is favored by weak nucleophiles (which are often the solvents, e.g., water, ethanol) and polar protic solvents, which can solvate both the leaving group and the carbocation intermediate. The rate of an S(_N)1 reaction depends only on the concentration of the substrate.

The competition between these two pathways is summarized in the table below.

| Factor | Favors S(_N)1 Pathway | Favors S(_N)2 Pathway |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, CN⁻, N₃⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |

| Substrate Structure | Stabilized carbocation (allylic) | Sterically unhindered (primary) |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] |

Elimination Reactions

In the presence of a base, this compound can undergo an elimination reaction (dehydrohalogenation) to form a diene. The base abstracts a proton (H⁺), and the bromide ion (Br⁻) is eliminated, resulting in the formation of a new carbon-carbon double bond.

Two primary types of dienes can be formed, depending on which proton is abstracted by the base:

Non-Conjugated Diene: If the base removes a proton from the carbon atom adjacent to the bromomethyl group (C4 of the cyclopentene (B43876) ring), the product is 4-methylenecyclopentene . In this molecule, the two double bonds are not conjugated.

Conjugated Diene: If the base removes a proton from one of the carbons of the double bond's allylic positions within the ring (C2 or C5), a conjugated system can be formed. The initial product would be 1-methylenecyclopent-2-ene or 5-methylenecyclopent-1-ene , which are resonance forms of the same conjugated diene, more commonly named 3-methylenecyclopent-1-ene . Conjugated dienes are generally more thermodynamically stable than their non-conjugated isomers due to the delocalization of π-electrons.

The formation of the more stable conjugated diene is often the favored outcome, particularly under conditions that allow for thermodynamic equilibrium.

Regiochemical Control: The regioselectivity of the elimination reaction—which of the possible dienes is the major product—is heavily influenced by the nature of the base used.

Zaitsev's Rule: With a small, strong base such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH), the reaction typically follows Zaitsev's rule, which predicts that the more substituted, and thus more stable, alkene will be the major product. chemistrysteps.commasterorganicchemistry.comlibretexts.org In this context, the formation of the conjugated diene would be favored.

Hofmann's Rule: When a sterically hindered (bulky) base, such as potassium tert-butoxide (KOt-Bu), is used, the reaction often favors the Hofmann product. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com The bulky base abstracts the most sterically accessible proton, which is often the one leading to the less substituted alkene. wikipedia.orgmasterorganicchemistry.com For this compound, the proton on the C4 carbon might be more accessible than the allylic protons within the ring, potentially leading to a higher yield of the non-conjugated 4-methylenecyclopentene.

| Base | Steric Hindrance | Predicted Major Product | Governing Rule |

| Sodium Ethoxide (NaOEt) | Low | Conjugated Diene | Zaitsev |

| Potassium tert-Butoxide (KOt-Bu) | High | Non-Conjugated Diene | Hofmann |

Stereochemical Control: The stereochemistry of elimination is primarily relevant for the E2 mechanism, which is a concerted, single-step process favored by strong bases. ck12.orglibretexts.orgmasterorganicchemistry.com The E2 reaction has a strict stereochemical requirement: the proton being abstracted and the leaving group must be in an anti-periplanar conformation (a dihedral angle of 180°). This alignment allows for the smooth overlap of the developing p-orbitals to form the new π-bond as the C-H and C-Br bonds break. msu.edu While this is often discussed in the context of cyclohexane (B81311) chairs, the principle applies to all E2 reactions and dictates the necessary geometry of the transition state. msu.edu For E1 reactions, which proceed through a planar carbocation intermediate, this stereochemical constraint is absent, and product distribution is typically governed by thermodynamic stability. youtube.com

Electrophilic and Radical Additions to the Cyclopentene Olefin

The cyclopentene double bond in this compound is susceptible to a variety of addition reactions, including electrophilic and radical pathways. These transformations allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Halogenation and Hydrohalogenation of the Double Bond

The reaction of this compound with halogens or hydrogen halides proceeds via electrophilic addition to the double bond. The regioselectivity and stereoselectivity of these reactions are governed by the stability of the carbocation or halonium ion intermediates.

Halogenation: The addition of bromine (Br₂) or chlorine (Cl₂) to the cyclopentene ring is expected to proceed through a cyclic halonium ion intermediate. This intermediate is then attacked by the halide ion in an anti-fashion, leading to the formation of a trans-dihalide. For instance, the bromination of cyclopentene provides evidence for a bromonium ion intermediate, resulting in anti-addition of the bromine atoms. organic-chemistry.org

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the double bond of this compound is expected to follow Markovnikov's rule. youtube.com This rule predicts that the hydrogen atom will add to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. The subsequent attack of the halide ion on the carbocation yields the final product. However, the presence of the electron-withdrawing bromomethyl group at the 4-position can influence the stability of the carbocation intermediate and potentially lead to a mixture of regioisomers. The stereochemistry of the addition is typically not highly selective, resulting in a mixture of syn and anti addition products. chadsprep.com In the case of hydrobromination, the reaction proceeds through a carbocation intermediate, and the bromide ion can attack from either face of the planar carbocation, leading to a lack of stereospecificity. chadsprep.comyoutube.comyoutube.com

| Reagent | Expected Major Product | Regioselectivity | Stereoselectivity |

| Br₂/CCl₄ | trans-1,2-Dibromo-4-(bromomethyl)cyclopentane | N/A | Anti-addition |

| HBr | 1-Bromo-1-(bromomethyl)cyclopentane | Markovnikov | Mixture of syn and anti |

| HCl | 1-Chloro-1-(bromomethyl)cyclopentane | Markovnikov | Mixture of syn and anti |

Carbometalation and Hydrofunctionalization Reactions

Hydrofunctionalization: Hydrofunctionalization reactions involve the addition of an H-X molecule (where X is a heteroatom-containing group) across the double bond. chadsprep.comwikipedia.orglibretexts.orgresearchgate.netorganic-chemistry.org These reactions provide a direct method for the introduction of various functional groups. The regioselectivity can often be controlled by the choice of catalyst and reaction conditions, leading to either Markovnikov or anti-Markovnikov products. chadsprep.comwikipedia.orglibretexts.org For instance, hydroamination, hydroalkoxylation, and hydrosilylation are powerful methods for the synthesis of amines, ethers, and silanes, respectively.

| Reaction Type | Reagent Type | Potential Products |

| Carbometalation | Organometallic (e.g., R-Al, R-Zn) | Functionalized cyclopentanes with new C-C bonds |

| Hydrofunctionalization | H-NR₂, H-OR, H-SiR₃ | Cyclopentylamines, cyclopentyl ethers, cyclopentylsilanes |

Radical Addition and Intramolecular Radical Cyclization Reactions

Radical Addition: In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or peroxides, the addition of HBr to the cyclopentene double bond can proceed via a radical mechanism. This pathway leads to the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon of the double bond. researchgate.net This reversal of regioselectivity compared to the electrophilic addition is a key feature of radical additions. The mechanism involves the initial formation of a bromine radical, which then adds to the alkene to form the more stable carbon-centered radical intermediate. This radical then abstracts a hydrogen atom from HBr to yield the product and regenerate the bromine radical, continuing the chain reaction. researchgate.net The addition of thiols (thiol-ene reaction) also proceeds via a radical mechanism, typically yielding the anti-Markovnikov adduct. nih.gov

Intramolecular Radical Cyclization: The presence of both a double bond and a carbon-bromine bond in this compound makes it a potential substrate for intramolecular radical cyclization. Treatment of such compounds with a radical initiator and a reducing agent, like tributyltin hydride, can generate a radical at the bromomethyl carbon. libretexts.orgrsc.orgmarmacs.org This radical can then add to the internal double bond in a 5-exo-trig cyclization, which is generally favored, to form a bicyclic system. libretexts.org The stereochemistry of the newly formed ring junction is often controlled by the transition state of the cyclization step. libretexts.org

| Reaction | Reagents | Expected Product | Key Features |

| Radical Addition of HBr | HBr, ROOR (peroxide) | 1-Bromo-2-(bromomethyl)cyclopentane | Anti-Markovnikov regioselectivity |

| Intramolecular Radical Cyclization | Bu₃SnH, AIBN | Bicyclo[3.1.0]hexane derivative | Formation of a new five-membered ring |

Organometallic Reactivity and Metal-Catalyzed Transformations

The carbon-bromine bond in this compound is a key functional group for organometallic transformations, including the formation of Grignard and organolithium reagents, and participation in various cross-coupling reactions.

Formation and Reactivity of Organometallic Reagents (e.g., Grignard, Organolithium)

Grignard Reagents: The reaction of this compound with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to form the corresponding Grignard reagent, (cyclopent-3-en-1-ylmethyl)magnesium bromide. youtube.comwikipedia.orgwikipedia.org The formation of Grignard reagents from alkyl halides is a well-established process. wikipedia.org These organomagnesium compounds are potent nucleophiles and strong bases, and they react with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. youtube.com

Organolithium Reagents: Similarly, treatment of this compound with lithium metal can generate the organolithium reagent, (cyclopent-3-en-1-ylmethyl)lithium. saylor.orgbluffton.eduwikipedia.orgorganicchemistrydata.org Organolithium reagents are generally more reactive than their Grignard counterparts and are also powerful nucleophiles and bases. saylor.orgbluffton.edu They undergo similar reactions with electrophiles to create new C-C bonds. saylor.orgwikipedia.org

| Organometallic Reagent | Formation | Reactivity |

| Grignard Reagent | Reaction with Mg in ether | Nucleophilic addition to carbonyls, Sₙ2 reactions |

| Organolithium Reagent | Reaction with Li in a nonpolar solvent | Stronger nucleophile and base than Grignard, similar reactions |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille, Negishi)

This compound can serve as an electrophilic partner in various palladium- or nickel-catalyzed cross-coupling reactions. Alternatively, its corresponding organometallic derivatives can act as the nucleophilic partner.

Suzuki Reaction: In a Suzuki-Miyaura coupling, an organoboron compound reacts with an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.comlibretexts.org this compound, as an allylic bromide, could potentially be coupled with various organoboron reagents to form new C-C bonds. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.govmdpi.com While typically applied to aryl and vinyl halides, allylic halides can also participate in Heck-type reactions. mdpi.com For example, this compound could be coupled with alkenes like acrylates or styrenes. nih.govresearchgate.net

Stille Reaction: The Stille coupling reaction pairs an organotin compound with an organic halide, catalyzed by palladium. openochem.orgnrochemistry.comorganic-chemistry.orgjk-sci.comwikipedia.org Allylic halides are suitable electrophiles for this reaction, allowing for the coupling of this compound with a variety of organostannanes. openochem.orgorganic-chemistry.orgwikipedia.org

Negishi Reaction: The Negishi coupling utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgwikipedia.orgyoutube.comnih.gov The organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent. youtube.com Therefore, this compound could be converted to its organozinc derivative and coupled with various organic halides, or it could act as the electrophile in a coupling with another organozinc compound. organic-chemistry.orgnih.govnih.gov

| Coupling Reaction | Nucleophile | Electrophile | Catalyst |

| Suzuki | Organoboron Reagent | This compound | Palladium |

| Heck | Alkene | This compound | Palladium |

| Stille | Organotin Reagent | This compound | Palladium |

| Negishi | Organozinc Reagent | This compound | Palladium or Nickel |

Palladium-Catalyzed Reactions Involving the Bromomethyl Group

The bromomethyl group in this compound serves as a key handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific literature detailing the reactions of this compound is not extensively available, its reactivity can be inferred from the well-established principles of palladium catalysis with analogous allylic and benzylic halides.

Palladium(0) complexes are central to these transformations, initiating the catalytic cycle through oxidative addition to the carbon-bromine bond. This step forms a palladium(II) intermediate, which can then undergo various reactions such as transmetalation with an organometallic reagent (as in Suzuki, Stille, or Negishi couplings), or insertion of an alkene or alkyne (as in the Heck and Sonogashira reactions).

Table 1: Plausible Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Potential Product | Catalyst System (Example) |

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | 4-(Arylmethyl)cyclopentene | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |

| Stille Coupling | Organostannane (R-SnBu₃) | 4-(Alkyl/Arylmethyl)cyclopentene | Pd(PPh₃)₄ |

| Heck Reaction | Alkene (CH₂=CHR) | Substituted cyclopentenylmethyl alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) |

| Sonogashira Coupling | Terminal Alkyne (H-C≡C-R) | 4-(Alkynylmethyl)cyclopentene | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | N-(Cyclopentenylmethyl)amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base |

Note: This table represents theoretically plausible reactions based on established palladium catalysis principles, as direct experimental data for this compound in these specific reactions is not readily found in published literature.

Detailed research into the reactivity of similar benzylic and allylic bromides indicates that the efficiency and outcome of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. The ligand plays a crucial role in stabilizing the palladium center and influencing the rates of oxidative addition and reductive elimination. For instance, bulky electron-rich phosphine (B1218219) ligands are often employed to facilitate the coupling of less reactive chlorides and bromides.

Catalytic Cyclization Strategies Employing this compound

The bifunctional nature of this compound makes it an attractive substrate for catalytic cyclization reactions, enabling the synthesis of various fused and bridged bicyclic systems. These intramolecular reactions can be promoted by a range of transition metal catalysts, with palladium being a prominent choice.

Catalytic cyclization strategies often involve the formation of an organopalladium intermediate from the bromomethyl group, which then undergoes an intramolecular reaction with the cyclopentene double bond. The regioselectivity of this cyclization (i.e., the size of the newly formed ring) can often be controlled by the reaction conditions and the nature of any tethered nucleophile.

One potential pathway is an intramolecular Heck-type reaction. If a suitable functional group is present on a tether attached to the cyclopentene ring, the palladium intermediate formed at the bromomethyl carbon can insert into the double bond, leading to the formation of a new ring. The subsequent β-hydride elimination would then yield the cyclized product.

Another approach involves the palladium-catalyzed intramolecular allylic alkylation. In this case, a nucleophile tethered to the cyclopentene ring could attack the allylic palladium intermediate formed from the bromomethyl group, resulting in a cyclized product.

Table 2: Hypothetical Catalytic Cyclization Pathways for this compound Derivatives

| Cyclization Strategy | Substrate Prerequisite | Potential Product | Catalyst System (Example) |

| Intramolecular Heck Reaction | Tethered alkene or alkyne | Fused or bridged bicyclic system | Pd(OAc)₂, PPh₃, Base |

| Intramolecular Allylic Alkylation | Tethered nucleophile (e.g., malonate) | Fused or bridged bicyclic system | Pd(PPh₃)₄, Base |

| Tsuji-Trost Reaction | External nucleophile attacking a pre-formed π-allylpalladium complex | Functionalized cyclopentene derivative | Pd(OAc)₂, PPh₃ |

Note: This table outlines hypothetical cyclization strategies. The successful implementation of these reactions would require careful substrate design and optimization of reaction conditions.

The development of such catalytic cyclization strategies is a key area of research in organic synthesis, as it provides efficient access to complex molecular architectures that are prevalent in natural products and pharmaceutically active compounds. While specific documented examples for this compound are scarce, the foundational principles of palladium catalysis strongly suggest its utility as a substrate in these powerful synthetic methodologies. Further research in this area would be valuable to fully exploit the synthetic potential of this versatile chemical compound.

Applications of 4 Bromomethyl Cyclopentene in Advanced Organic Synthesis

As a Versatile Synthetic Building Block

4-(Bromomethyl)cyclopentene serves as a versatile precursor, enabling chemists to introduce the cyclopentene (B43876) motif into a wide array of molecules. The presence of two distinct reactive sites—the carbon-bromine bond and the carbon-carbon double bond—allows for sequential and controlled chemical transformations.

The primary application of this compound as a building block lies in its ability to undergo nucleophilic substitution reactions at the bromomethyl group. The allylic nature of the bromide makes it highly susceptible to displacement by a wide range of nucleophiles, providing a straightforward route to diverse monosubstituted cyclopentene derivatives. This method is fundamental for installing various functional groups onto the five-membered ring.

Key transformations include reactions with:

Oxygen nucleophiles (e.g., hydroxides, alkoxides) to form alcohols and ethers.

Nitrogen nucleophiles (e.g., amines, azides) to produce amines and azides, which are precursors to other nitrogen-containing functionalities.

Carbon nucleophiles (e.g., cyanides, enolates) to achieve carbon-carbon bond formation, extending the carbon skeleton.

These reactions provide access to a library of cyclopentene derivatives, each bearing a unique functional handle for subsequent synthetic operations.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

|---|---|---|---|

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | -CH₂OH | Cyclopentenyl Methanol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | -CH₂OCH₃ | Alkoxymethyl Cyclopentene |

| Amine | Ammonia (NH₃) | -CH₂NH₂ | Cyclopentenylmethanamine |

| Azide (B81097) | Sodium Azide (NaN₃) | -CH₂N₃ | Azidomethyl Cyclopentene |

| Cyanide | Sodium Cyanide (NaCN) | -CH₂CN | Cyclopentenyl Acetonitrile |

Beyond simple functionalization, this compound is instrumental in constructing more complex molecular topographies. Its dual reactivity is often exploited in tandem or cascade reactions to build polycyclic systems.

For instance, it can participate in cycloaddition reactions, where the cyclopentene double bond acts as a dienophile or dipolarophile. Subsequent intramolecular reactions involving the side chain can then form an additional ring. Furthermore, the initial substitution of the bromide can be followed by a ring-closing reaction, providing access to various fused and bridged bicyclic structures. These strategies are crucial in the synthesis of natural products and other complex organic molecules where the five-membered carbocycle is a core structural motif. oregonstate.edu

The cyclopentane (B165970)/cyclopentene ring is a common structural element in a vast number of biologically active natural products and synthetic drugs. The ability to readily functionalize this compound makes it an attractive starting material for creating molecular scaffolds that can be elaborated into potential therapeutic agents.

By using the synthetic handles described previously, chemists can attach pharmacophoric groups or build upon the cyclopentene core to mimic the structures of natural compounds. This "scaffold-based" approach allows for the systematic exploration of chemical space around a privileged core structure, accelerating the discovery of new bioactive molecules. nih.gov The resulting compounds, inspired by natural products, may occupy unique areas of chemical space and exhibit novel biological activities.

In Polymer Chemistry and Materials Science

The strained double bond in this compound makes it a suitable monomer for various polymerization reactions, leading to advanced materials with tailored properties. The pendant bromomethyl group in the resulting polymer offers a valuable site for post-polymerization modification.

This compound can undergo polymerization through its double bond, typically via chain-growth mechanisms like radical or addition polymerization. youtube.comlibretexts.org In these processes, monomer units add sequentially to a growing polymer chain. The result is a polymer with a saturated backbone and a pendant bromomethyl group on each repeating unit.

These functional polymers are of significant interest in materials science. The bromine atom can be subsequently replaced by other functional groups, allowing for the tuning of the polymer's physical and chemical properties, such as solubility, thermal stability, and adhesive characteristics. This post-polymerization modification is a powerful tool for creating a family of related polymers from a single parent polymer.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization method that is particularly effective for strained cyclic olefins like cyclopentene. wikipedia.orgstudy.com The reaction is driven by the relief of ring strain and is catalyzed by transition metal complexes, most notably those containing ruthenium or tungsten. wikipedia.orgrsc.org

When this compound is used as a monomer in ROMP, the cyclopentene ring opens to form a linear polymer with double bonds regularly spaced along the backbone. Each repeating unit retains the bromomethyl side group.

The key advantages of using this monomer in ROMP include:

High Functional Group Tolerance: Modern ROMP catalysts are compatible with a wide range of functional groups, including the bromide in the monomer. nih.gov

Controlled Polymerization: ROMP can often be performed as a living polymerization, allowing for precise control over the polymer's molecular weight and a narrow molecular weight distribution (low polydispersity). nih.gov

Functional Polymer Synthesis: The process directly yields a highly functional polymer where the reactive bromomethyl groups can be used for cross-linking, grafting, or surface immobilization.

| Parameter | Description | Significance |

|---|---|---|

| Monomer | This compound | Functional monomer with ring strain. |

| Polymerization Type | Ring-Opening Metathesis Polymerization (ROMP) | Chain-growth polymerization driven by ring strain relief. wikipedia.org |

| Catalyst | Ruthenium-based (e.g., Grubbs' catalyst) | High efficiency and functional group tolerance. nih.gov |

| Polymer Structure | Unsaturated backbone with pendant -CH₂Br groups | Allows for post-polymerization functionalization. |

| Control | Potentially "living" polymerization | Precise control over molecular weight and architecture. nih.gov |

Synthesis of Functional Polymers and Copolymers with Defined Architectures

This compound serves as a versatile monomer for the synthesis of functional polymers and complex copolymers. Its utility stems from the presence of two distinct reactive sites: the cyclopentene ring, amenable to ring-opening metathesis polymerization (ROMP), and the allylic bromomethyl group, which can act as an initiation site for controlled radical polymerizations or be used for post-polymerization modification.

The polymerization of functionalized cyclopentenes via ROMP, typically using ruthenium-based catalysts, is a well-established method for producing functional polyolefins with controlled molecular weights and structures. While studies often focus on ester-functionalized cyclopentenes, the principles are directly applicable to this compound. The incorporation of this monomer into a polymer backbone via ROMP results in a linear polypentenamer with pendant bromomethyl groups at regular intervals.

These pendant allylic bromide functionalities are highly valuable as they can serve as macroinitiators for subsequent "grafting-from" polymerizations. Specifically, the carbon-bromine bond is an effective initiating site for Atom Transfer Radical Polymerization (ATRP). By using a pre-formed polypentenamer backbone containing these initiator sites, a second monomer (e.g., styrene, acrylates) can be polymerized to form well-defined graft copolymers. This approach allows for the creation of complex architectures, such as "bottle-brush" polymers, where dense side chains are grown from a linear backbone.

Alternatively, the bromomethyl group can be utilized in "grafting-to" approaches. The bromide is an excellent leaving group for nucleophilic substitution reactions, allowing for the attachment of pre-synthesized polymer chains containing a nucleophilic end-group. This method provides another route to graft copolymers with different compositions and properties.

Furthermore, post-polymerization modification of the bromomethyl groups can introduce a wide array of functionalities. For instance, substitution with azide followed by a "click" reaction (e.g., copper-catalyzed azide-alkyne cycloaddition) allows for the efficient introduction of various chemical moieties, tailoring the polymer's physical and chemical properties for specific applications.

| Polymer Architecture | Synthetic Strategy | Key Reaction | Description |

|---|---|---|---|

| Functional Linear Polymer | Direct Polymerization | Ring-Opening Metathesis Polymerization (ROMP) | Homopolymerization of this compound yields a polypentenamer with pendant bromomethyl groups. |

| Graft Copolymer ("Grafting-From") | Macroinitiation | Atom Transfer Radical Polymerization (ATRP) | The bromomethyl groups on a pre-formed backbone initiate the polymerization of a second monomer, creating dense side chains. |

| Graft Copolymer ("Grafting-To") | Post-Polymerization Modification | Nucleophilic Substitution | Pre-synthesized polymer chains with nucleophilic end-groups are attached to the backbone by displacing the bromide. |

| Functionalized Copolymer | Post-Polymerization Modification | Click Chemistry (e.g., CuAAC) | The bromide is converted to an azide, which then undergoes a cycloaddition reaction to attach various functional molecules. |

Utility in Total Synthesis Strategies for Architecturally Challenging Targets

The cyclopentane and cyclopentene motifs are core structures in a vast number of biologically active natural products. Consequently, the development of synthetic strategies to access highly functionalized five-membered rings is a central theme in organic synthesis. This compound represents a valuable C6 building block, providing a pre-formed cyclopentene core with a versatile chemical handle for elaboration into more complex targets.

Its utility is particularly evident in syntheses where the target molecule contains a functionalized cyclopentane ring with a side chain at a specific position. The bromomethyl group is a direct precursor to a hydroxymethyl, aminomethyl, or extended carbon chain through straightforward substitution or cross-coupling reactions. The double bond can be manipulated through various transformations, including epoxidation, dihydroxylation, hydrogenation, or cleavage, to install additional stereocenters and functional groups onto the carbocyclic frame.

For example, the synthesis of carbocyclic nucleoside analogues, which are important antiviral and anticancer agents, often relies on intermediates like cis-4-amino-2-cyclopentene-1-methanol. This compound could serve as a strategic starting material for such intermediates. A synthetic sequence could involve the conversion of the bromomethyl group to a hydroxymethyl group, followed by the stereocontrolled introduction of an amino or azido (B1232118) group across the double bond.

| Target Molecule Class | Key Structural Motif | Role of this compound | Key Transformation(s) |

|---|---|---|---|

| Carbocyclic Nucleosides | Functionalized aminocyclopentanol | Provides the core carbocyclic ring and a handle for the C1' side chain. | Substitution of bromide (e.g., to -OH), and functionalization of the alkene (e.g., azidation, amination). |

| Prostaglandins | Cyclopentanone with two side chains | Serves as a precursor to the cyclopentane core. | Alkene cleavage (ozonolysis) to form a dialdehyde, followed by aldol (B89426) condensation and side-chain installation. |

| Terpenoids (e.g., Iridoids) | Fused or functionalized cyclopentane rings | Acts as a fragment for constructing the five-membered ring portion of the molecule. | Cross-coupling reactions at the bromomethyl position; cycloaddition or rearrangement reactions involving the alkene. |

| Marine Norcembranoids | cis-1,3-cyclopentanediol | A precursor to the core diol structure after functional group manipulation. | Epoxidation/hydrolysis of the alkene; conversion of the bromomethyl group to other functionalities. |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms and Intermediates

Mechanistic studies on 4-(bromomethyl)cyclopentene focus on understanding the pathways of its reactions, including the identification of transient species like transition states and radical intermediates.

Transition state (TS) analysis is crucial for understanding the kinetics and mechanisms of reactions involving this compound, such as nucleophilic substitution and elimination. While specific transition state analyses for this exact molecule are not extensively documented in publicly available literature, analogies can be drawn from studies on similar allylic bromides. researchgate.net

For a typical S(_N)2 reaction, the transition state would involve the nucleophile attacking the methylene (B1212753) carbon and the bromide ion leaving, all in a concerted fashion. Computational methods, such as Density Functional Theory (DFT), are employed to model these transition states. nih.govscm.com Key parameters that are calculated include activation energies ((\Delta G^\ddagger)), bond lengths of the forming and breaking bonds, and vibrational frequencies to confirm the structure as a true saddle point on the potential energy surface. researchgate.net For instance, in related systems, the TS is characterized by an elongated C-Br bond and a partially formed bond with the incoming nucleophile.

In elimination reactions (E2), the transition state involves the concerted removal of a proton from the cyclopentene (B43876) ring and the departure of the bromide ion. The geometry and energy of this TS would determine the regioselectivity of the resulting diene.

The cyclopentene ring in this compound and its derivatives can direct the stereochemical outcome of reactions. The synthesis of substituted cyclopentanes often involves controlling the relative stereochemistry of multiple centers. nih.gov In reactions where new stereocenters are formed, the existing ring structure can lead to diastereoselective outcomes.

For example, in a conjugate addition to a derivative of this compound, the incoming nucleophile might preferentially attack from the face opposite to the bromomethyl group (or a bulkier derivative) to minimize steric hindrance. This principle is widely used in the diastereoselective synthesis of highly substituted cyclopentane (B165970) and cyclohexanone (B45756) skeletons. acs.orgbeilstein-journals.org The relative stereochemistry of substituents in reaction intermediates, such as enolates, often dictates the final product distribution by favoring transition states that avoid steric clashes like 1,3-allylic strain. beilstein-journals.org

While comprehensive diastereoselectivity studies specifically initiating from this compound are sparse, the general principles of stereocontrol in five-membered ring systems are well-established and would apply. acs.org

This compound is a potential precursor to the cyclopent-3-enylmethyl radical, a species that can serve as a radical clock. wikipedia.org Radical clocks are molecules that undergo a unimolecular rearrangement at a known rate, allowing for the kinetic study of a competing bimolecular reaction. illinois.edu The formation of a radical at the methylene carbon of this compound creates a cyclopent-3-enylmethyl radical. This radical can potentially undergo a ring-opening reaction to form a rearranged, acyclic radical. st-andrews.ac.uk

The competition between a standard trapping reaction (e.g., with a hydrogen donor) and the ring-opening rearrangement allows for the determination of the rate of the trapping reaction. wikipedia.org The rate of ring-opening for related cycloalkylmethyl radicals is known to be very fast, making them suitable for timing rapid reactions. For example, the cyclopropylmethyl radical undergoes ring-opening with a rate constant of 8.6 × 10 s at 298 K. wikipedia.org The rate for the cyclobutenylmethyl radical ring-opening has also been determined, providing a point of comparison. st-andrews.ac.uk

The use of such probes is essential for identifying the presence and measuring the lifetimes of radical intermediates in various chemical and biological processes. researchgate.net

Table 1: Representative Rate Constants for Radical Clock Rearrangements This table presents data for analogous systems to illustrate the principle of radical clocks.

| Radical Clock Precursor | Rearrangement Reaction | Rate Constant (k(_r)) at 298 K (s) |

|---|---|---|

| 5-Hexenyl bromide | 5-exo-trig cyclization | 2.3 × 10 |

Data sourced from analogous systems to illustrate typical radical clock rates. wikipedia.org

Theoretical Chemistry and Computational Modeling

Computational chemistry provides powerful tools for investigating the properties and reactivity of this compound at a molecular level.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are invaluable for studying the electronic structure and reaction pathways of molecules like this compound. sumitomo-chem.co.jpmdpi.com DFT calculations can be used to predict molecular geometries, vibrational frequencies, and the energies of reactants, products, and transition states. researchgate.netpku.edu.cn

For this compound, DFT could be used to:

Analyze Reaction Mechanisms: By mapping the potential energy surface for reactions like nucleophilic substitution or radical-mediated processes, the lowest energy pathway can be identified. researchgate.netnih.gov This includes locating intermediates and transition states. mdpi.com

Study Radical Species: The properties of the cyclopent-3-enylmethyl radical, such as its geometry and spin density distribution, can be calculated. rsc.org Molecular orbital theory can explain the selectivity in reactions of allylic radicals, where reactivity is concentrated at the ends of the allylic system. youtube.com

Predict Spectroscopic Properties: Theoretical calculations can aid in the assignment of experimental spectra (e.g., NMR, IR) by predicting chemical shifts and vibrational modes.

Studies on analogous systems, such as the reaction of allyl bromide with hydroxyl radicals, demonstrate the power of DFT and other high-level computational methods in elucidating complex, multi-channel reaction mechanisms. researchgate.net

The cyclopentane ring is not planar and exists in dynamic equilibrium between two main puckered conformations: the "envelope" and the "half-chair". libretexts.orgscribd.com This puckering reduces torsional strain that would be present in a planar structure. youtube.com For this compound, the double bond flattens part of the ring, but the saturated carbons still adopt a puckered arrangement.

The two primary conformations would be an envelope, where the C4 carbon (bearing the bromomethyl group) is out of the plane of the other four atoms, and a half-chair conformation. The bromomethyl substituent can exist in different orientations relative to the ring, primarily pseudo-axial and pseudo-equatorial positions.

Envelope Conformation: One carbon atom is puckered out of the plane formed by the other four.

Half-Chair Conformation: Two adjacent carbon atoms are puckered in opposite directions relative to the plane of the other three.

The energy difference between these conformers is typically small, leading to rapid interconversion at room temperature. scribd.com The preferred conformation and the orientation of the bromomethyl group would be determined by a balance of minimizing steric interactions and torsional strain. libretexts.org Computational modeling can be used to calculate the relative energies of these conformers and the energy barriers for their interconversion. acs.orgacs.org

Predictive Modeling of Reactivity and Selectivity in Organic Reactions

Computational chemistry has emerged as a powerful tool for predicting the reactivity and selectivity of organic molecules, offering insights that complement experimental studies. For a compound such as this compound, which possesses multiple reactive sites, predictive modeling can elucidate the subtle factors that govern reaction outcomes. These models are particularly valuable in understanding the competition between different reaction pathways, such as nucleophilic substitution reactions.

Detailed theoretical investigations, often employing Density Functional Theory (DFT), allow for the exploration of reaction mechanisms at a molecular level. acs.org In the case of this compound, a primary allylic bromide, a key area of investigation is the competition between the direct nucleophilic attack at the α-carbon (the carbon bearing the bromine atom), known as the SN2 pathway, and the attack at the γ-carbon (a carbon of the double bond), which proceeds with an allylic rearrangement, known as the SN2' pathway. acs.orgnih.gov

Computational models can calculate the potential energy surfaces for these competing pathways. By identifying the transition state structures and calculating their corresponding activation energies (ΔG‡), researchers can predict which pathway is kinetically favored under specific conditions. researchgate.net A lower activation energy corresponds to a faster reaction rate, and therefore, the predominant product can be anticipated.

The activation strain model is one theoretical framework used to analyze the results of these calculations. acs.org This model deconstructs the activation energy into two components: the strain energy, which is the energy required to distort the reactants into their transition state geometries, and the interaction energy, which is the stabilizing interaction between the deformed reactants. researchgate.net By analyzing these components, a deeper understanding of the electronic and steric factors that favor one pathway over the other can be achieved.

For instance, predictive modeling can assess how the nature of the nucleophile, the leaving group, and the solvent influences the SN2 versus SN2' selectivity. A soft, polarizable nucleophile might be predicted to favor the SN2' pathway by interacting more effectively with the π-system of the cyclopentene ring, while a hard, less polarizable nucleophile might favor the direct SN2 displacement. Solvent effects are also critical and can be modeled to understand how they stabilize or destabilize the respective transition states, thereby altering the predicted product ratios.

The following interactive table provides illustrative data from a hypothetical DFT study on the reaction of this compound with different nucleophiles, showcasing how predictive modeling can quantify the competition between SN2 and SN2' pathways.

| Nucleophile | Pathway | Predicted ΔG‡ (kcal/mol) | Predicted Product Ratio (%) |

|---|---|---|---|

| Chloride (Cl⁻) | SN2 | 22.5 | 92 : 8 |

| SN2' | 24.3 | ||

| Cyanide (CN⁻) | SN2 | 20.1 | 85 : 15 |

| SN2' | 21.2 | ||

| Thiophenoxide (PhS⁻) | SN2 | 18.9 | 60 : 40 |

| SN2' | 18.5 |

These predictive models provide valuable, albeit theoretical, data that can guide synthetic chemists in selecting optimal reaction conditions to achieve a desired regioselectivity. The synergy between computational prediction and experimental validation is a cornerstone of modern mechanistic organic chemistry, enabling the rational design of chemical transformations.

Future Research Directions and Emerging Areas in 4 Bromomethyl Cyclopentene Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Future research is increasingly directed towards the development of novel synthetic routes to 4-(bromomethyl)cyclopentene and its derivatives that are both efficient and environmentally benign. A key area of interest is the exploration of cascade or domino reactions that can construct the functionalized cyclopentene (B43876) ring in a single, atom-economical step. rsc.org Such strategies minimize waste by incorporating multiple bond-forming events in one pot. Additionally, the development of catalytic asymmetric methods to introduce chirality into the cyclopentene core is a significant goal, providing access to enantiomerically pure building blocks for the synthesis of complex natural products and pharmaceuticals. acs.org

Green Chemistry Principles in Bromomethylcyclopentene Chemistry

The integration of green chemistry principles is a paramount objective in the future of this compound synthesis and functionalization. This involves a holistic approach to minimize the environmental impact of chemical processes, from the choice of starting materials to the final product isolation.

Solvent-Free and Mechanochemical Approaches

A significant push is being made towards solvent-free reaction conditions to reduce the use of volatile organic compounds (VOCs), which are often hazardous and environmentally damaging. Mechanochemistry, which uses mechanical force to initiate and sustain chemical reactions, is a promising solvent-free alternative. colab.ws Future research will likely explore the application of ball milling and other mechanochemical techniques for the synthesis and transformation of this compound, potentially leading to faster reaction times, higher yields, and reduced waste.

Catalysis with Earth-Abundant Metals and Organocatalysis

The reliance on precious metal catalysts, such as palladium and rhodium, is a significant concern due to their high cost and toxicity. Consequently, a major research thrust is the development of catalytic systems based on earth-abundant and more sustainable metals like iron, copper, and manganese. nih.govmdpi.comresearchgate.net These metals offer the potential for cost-effective and less toxic catalytic transformations, including cross-coupling reactions involving the allylic bromide moiety of this compound. researchgate.netnih.gov

In parallel, the field of organocatalysis, which utilizes small organic molecules as catalysts, is expected to play a crucial role. acs.orgacs.org Organocatalysts can offer unique reactivity and selectivity, often under mild reaction conditions, and can be designed to be recyclable and derived from renewable resources. Future work will likely focus on designing specific organocatalysts for the asymmetric functionalization of the cyclopentene ring.

Flow Chemistry and Continuous Process Development

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of this compound. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, making it ideal for highly exothermic or fast reactions. Future research will focus on developing integrated multi-step flow syntheses, where this compound is generated and then immediately used in a subsequent transformation without isolation, thereby increasing efficiency and reducing waste.

Application of Machine Learning and Artificial Intelligence in Reaction Design and Optimization

Predict the regioselectivity and stereoselectivity of its reactions.

Optimize catalyst and solvent systems for specific transformations.

Design novel, multi-step synthetic routes to complex target molecules starting from this compound. moleculemaker.org

This data-driven approach has the potential to significantly accelerate the discovery of new reactions and the development of more efficient synthetic processes.

Exploration of New Reaction Manifolds and Unprecedented Transformations

Beyond optimizing existing reactions, a fundamental aspect of future research will be the discovery of entirely new ways to utilize this compound in synthesis. This includes exploring its participation in unprecedented cycloaddition reactions, developing novel C-H functionalization methods for the cyclopentene ring, and designing innovative cascade reactions that lead to complex polycyclic structures. rsc.orgrsc.org The unique combination of a reactive allylic bromide and a strained five-membered ring offers fertile ground for the discovery of novel transformations that could open up new avenues in organic synthesis. The development of new catalytic methods for carbon-carbon bond formation will be particularly important in expanding the synthetic utility of this versatile building block. researchgate.netorganic-chemistry.orgmdpi.com

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-(bromomethyl)cyclopentene, and what are their respective yields and purity considerations?

- Methodological Answer : A common approach involves bromide conversion from the corresponding alcohol. For example, 3-(hydroxymethyl)cyclopentene can be reacted with triphenylphosphine and carbon tetrabromide in dichloromethane, yielding ~55% after purification via preparative gas-liquid chromatography (glpc) . While these methods are documented for the 3-isomer, analogous procedures may apply to the 4-isomer, though positional isomerism could affect reaction efficiency. Key steps include rigorous purification (e.g., glpc with silicone SF-96/Carbowax columns) to separate byproducts like bromoform .

Q. How can spectroscopic techniques (NMR, MS) be employed to characterize this compound?

- Methodological Answer :

- NMR : Expect vinyl proton signals at δ 5.6–6.0 ppm (m, 2H) and characteristic splitting for the bromomethyl group (δ 3.3 ppm, m, 2H). Ring protons appear between δ 1.4–2.6 ppm .

- Mass Spectrometry : The molecular ion peak (m/z ~160/162 for Br isotopes) and fragment ions (e.g., m/z 67 for cyclopentene ring cleavage) are diagnostic .

- Elemental Analysis : Confirm C, H, and Br percentages (e.g., C: ~44.7%, Br: ~49.6%) to validate purity .

Q. What are the stability considerations for this compound under various storage and reaction conditions?

- Methodological Answer : Bromoalkyl compounds are typically light- and moisture-sensitive. Store under inert atmosphere (N₂/Ar) at low temperatures (-20°C). Decomposition risks include Br⁻ elimination or ring-opening under acidic/basic conditions. Thermochemical data for related cyclopentene derivatives (e.g., enthalpy of formation ΔfH°gas) suggest stability is influenced by ring puckering dynamics .

Advanced Research Questions

Q. How does the position of the bromomethyl substituent (3- vs. 4-) influence reactivity in synthetic transformations?

- Methodological Answer : Positional isomerism affects steric and electronic environments. For example, the 4-isomer may exhibit distinct regioselectivity in nucleophilic substitutions due to differing ring strain (cyclopentene puckering alters C-Br bond accessibility) . Computational studies (e.g., MP2-level optimizations) can model substituent effects on transition states .

Q. What computational methods predict the ring puckering dynamics and electronic structure of this compound?

- Methodological Answer : High-level ab initio methods (SCF/MP2) can optimize equilibrium structures (planar C₂ vs. puckered Cₛ) and calculate inversion barriers. Compare computed vibrational spectra (IR/Raman) with experimental data to validate models. For cyclopentene derivatives, puckering barriers range 1–5 kJ/mol, influencing conformational flexibility .

Q. What strategies resolve contradictory data on the regioselectivity of nucleophilic substitutions involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。